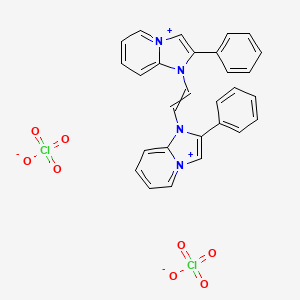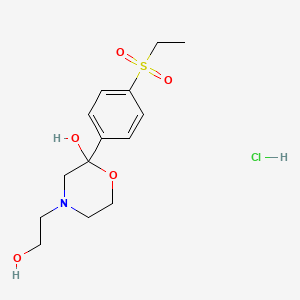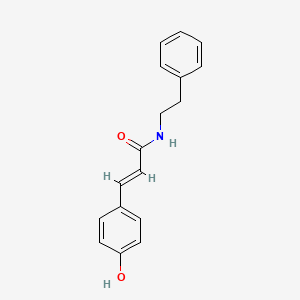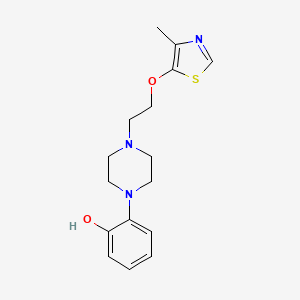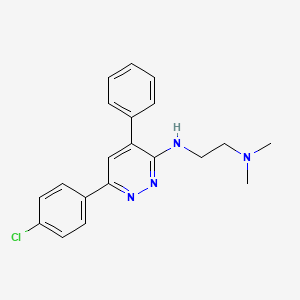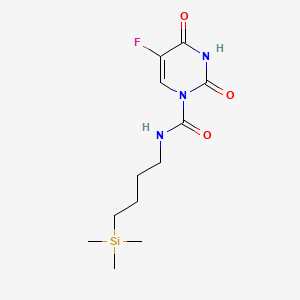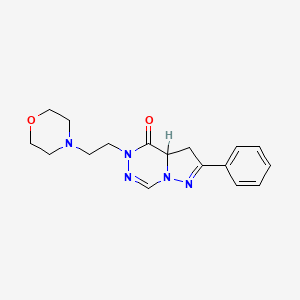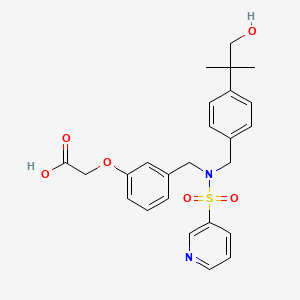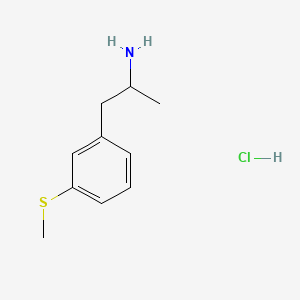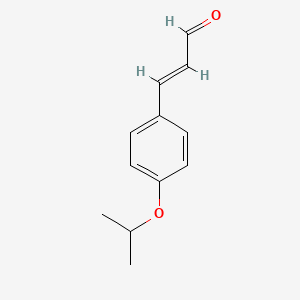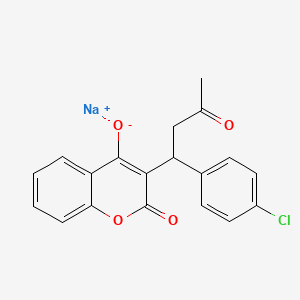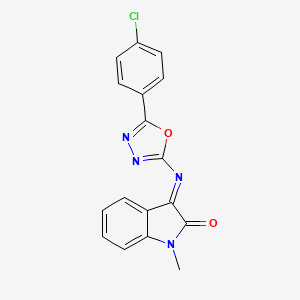
2-Naphthaleneacetic acid, 6-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthaleneacetic acid, 6-(2-methylpropyl)-: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system substituted with an acetic acid group and a 6-(2-methylpropyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 2-naphthaleneacetic acid with an appropriate alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the acetic acid group, followed by the addition of the alkylating agent, such as 2-methylpropyl bromide, to introduce the 6-(2-methylpropyl) group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound may have potential applications in biological research, particularly in the study of naphthalene derivatives and their interactions with biological systems. It can be used as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- may be explored for their therapeutic potential. The compound’s structural features could be modified to develop new drugs with specific biological activities.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in the manufacturing sector.
Mechanism of Action
The mechanism of action of 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or modulate gene expression. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but with the acetic acid group attached to the 1-position of the naphthalene ring.
2-Naphthylacetic acid: Lacks the 6-(2-methylpropyl) group, making it less sterically hindered.
Naproxen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure but different functional groups.
Uniqueness: 2-Naphthaleneacetic acid, 6-(2-methylpropyl)- is unique due to the presence of the 6-(2-methylpropyl) group, which can influence its chemical reactivity and interactions with biological systems. This structural feature distinguishes it from other naphthalene derivatives and may confer specific properties that are valuable in research and industrial applications.
Properties
CAS No. |
91040-96-9 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-[6-(2-methylpropyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C16H18O2/c1-11(2)7-12-3-5-15-9-13(10-16(17)18)4-6-14(15)8-12/h3-6,8-9,11H,7,10H2,1-2H3,(H,17,18) |
InChI Key |
CJOVLAFQKCRCFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


